molecular formula C9H8N4 B14371866 5-Amino-2,6-dimethylpyridine-3,4-dicarbonitrile CAS No. 90330-12-4

5-Amino-2,6-dimethylpyridine-3,4-dicarbonitrile

Cat. No.: B14371866
CAS No.: 90330-12-4
M. Wt: 172.19 g/mol
InChI Key: DKQWTDXWZODEEB-UHFFFAOYSA-N
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Description

5-Amino-2,6-dimethylpyridine-3,4-dicarbonitrile is a heterocyclic compound that belongs to the pyridine family This compound is characterized by the presence of amino and dicarbonitrile functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2,6-dimethylpyridine-3,4-dicarbonitrile typically involves the nucleophilic substitution of hydrogen atoms by cyano groups. One efficient method involves the reaction of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with dimethyl sulfate, followed by treatment with aqueous potassium cyanide . This method yields the desired product in an overall 35% yield .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2,6-dimethylpyridine-3,4-dicarbonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms or other substituents.

    Cyclization: It can undergo cyclization reactions to form heterocyclic compounds.

    Condensation: The compound can react with hydrazines to form carbohydrazides.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from the reactions of this compound include various structural isomers of carbohydrazides, such as N’-(7-amino-2,4-dimethyl-5H-pyrrolo[3,4-b]pyridin-5-ylidene)carbohydrazides and N’-(5-amino-2,4-dimethyl-7H-pyrrolo[3,4-b]pyridin-7-ylidene)carbohydrazides .

Scientific Research Applications

5-Amino-2,6-dimethylpyridine-3,4-dicarbonitrile has several scientific research applications, including:

Mechanism of Action

The

Properties

CAS No.

90330-12-4

Molecular Formula

C9H8N4

Molecular Weight

172.19 g/mol

IUPAC Name

5-amino-2,6-dimethylpyridine-3,4-dicarbonitrile

InChI

InChI=1S/C9H8N4/c1-5-7(3-10)8(4-11)9(12)6(2)13-5/h12H2,1-2H3

InChI Key

DKQWTDXWZODEEB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=N1)C)N)C#N)C#N

Origin of Product

United States

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